

Amikacin sulfate chemical properties and structure

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An In-depth Technical Guide to the Chemical Properties and Structure of Amikacin Sulfate

Introduction

Amikacin sulfate is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A.[1][2] [3] It is a broad-spectrum antibiotic primarily effective against severe infections caused by Gram-negative bacteria, including strains resistant to other aminoglycosides like gentamicin and tobramycin.[4][5] Its bactericidal action stems from its ability to irreversibly bind to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of amikacin sulfate, along with detailed experimental protocols for its analysis and a visualization of its mechanism of action, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

Amikacin is structurally characterized as an amino cyclitol glycoside. It is kanamycin A that has been acylated at the N-1 position of the central 2-deoxystreptamine ring with a 4-amino-2-hydroxybutyryl group. This modification sterically hinders the enzymatic inactivation that can occur with other aminoglycosides, broadening its spectrum of activity. The molecule contains four primary and one secondary amino groups, which are positively charged at physiological pH, and numerous hydroxyl groups that contribute to its hydrophilicity. Amikacin sulfate is the disulfate salt, formed by combining amikacin with two molar equivalents of sulfuric acid.



- IUPAC Name: (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid
- Synonyms: Amikacin disulfate, BB-K8

Physicochemical Properties

Amikacin sulfate is a white to yellowish-white crystalline powder. Its key physicochemical properties are summarized in the table below.

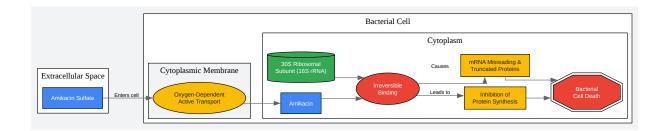
Property	Value	References
Molecular Formula	C ₂₂ H ₄₇ N ₅ O ₂₁ S ₂ (as disulfate salt)	
Molecular Weight	781.76 g/mol	
Melting Point	201-230 °C (with decomposition)	
Solubility	Very soluble in water; Soluble at 50 mg/mL in water; Practically insoluble in ethanol, acetone, and DMSO.	
pH (1% solution)	2.0 - 4.0	-
pH (10% solution)	6.0 - 7.5	-
рКа	Strongest Acidic: 12.1; Strongest Basic: 9.79; Apparent pKa: 8.1	-
Optical Rotation [α]D	+76° to +84° (c=1, water)	-

Mechanism of Action

Amikacin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The process begins with the active transport of the drug across the bacterial cell membrane, a step



that is oxygen-dependent. Once inside the cytoplasm, amikacin irreversibly binds to the 16S rRNA within the 30S ribosomal subunit. This binding interferes with the formation of the translation initiation complex and causes a misreading of the mRNA template. The result is the production of nonfunctional or toxic proteins and the premature termination of translation, which disrupts the bacterial cell membrane and leads to cell death.



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Caption: Mechanism of action of Amikacin Sulfate in bacteria.

Experimental ProtocolsIdentification by Thin-Layer Chromatography (TLC)

This protocol is used to confirm the identity of amikacin sulfate by comparing its retention factor (Rf) to that of a reference standard.

- Materials:
 - Silica gel TLC plates
 - Amikacin Sulfate sample and Reference Standard
 - Developing solvent: A mixture of water, ammonia water (28%), methanol, and tetrahydrofuran (1:1:1:1 v/v/v/v)



- Visualization reagent: Ninhydrin-citric acid-acetic acid TS
- Micropipette (2 μL)
- Developing chamber
- Heating plate or oven (100°C)
- · Methodology:
 - Sample Preparation: Dissolve 0.10 g of Amikacin Sulfate in 4 mL of water to create the sample solution. Prepare a standard solution by diluting 1 mL of the sample solution to 100 mL with water.
 - \circ Spotting: Spot 2 μ L each of the sample solution and the standard solution onto a silica gel TLC plate.
 - Development: Place the plate in a developing chamber containing the developing solvent.
 Allow the solvent front to travel approximately 10 cm up the plate.
 - Drying: Remove the plate from the chamber and air-dry completely.
 - Visualization: Spray the plate evenly with the ninhydrin-citric acid-acetic acid TS reagent.
 - Heating: Heat the plate at 100°C for 10 minutes. The principal spot from the sample solution should exhibit a red-purple color and have the same Rf value as the principal spot from the standard solution.

Quantitative Determination by Spectrophotometry

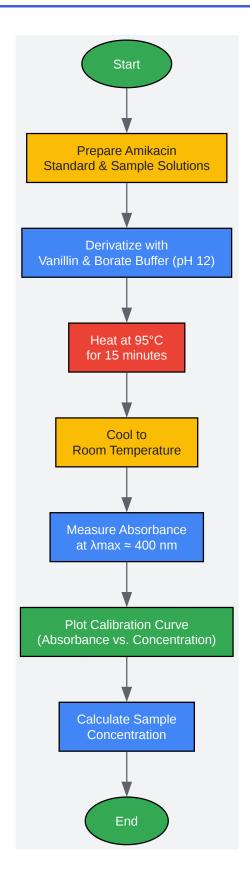
This method quantifies amikacin sulfate after derivatization with vanillin, which imparts a chromophore to the otherwise non-UV-absorbing molecule.

- Materials:
 - UV-Vis Spectrophotometer
 - Amikacin Sulfate sample and Reference Standard



- Vanillin reagent
- Borate buffer (pH 12)
- Water bath (95°C)
- Volumetric flasks and pipettes
- · Methodology:
 - Standard Curve Preparation: Prepare a series of standard solutions of Amikacin Sulfate at concentrations ranging from 10-50 μg/mL.
 - Derivatization: To a fixed volume of each standard and sample solution, add a specific volume of vanillin reagent and borate buffer (pH 12).
 - Heating: Heat the mixtures in a water bath at 95°C for 15 minutes to allow for stable derivative formation.
 - Measurement: After cooling, measure the absorbance of the resulting yellow-colored product at the wavelength of maximum absorption (λmax), which is approximately 400 nm.
 - Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of the sample solution from the calibration curve. The method should demonstrate linearity with a high coefficient of determination (r² > 0.999).





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Caption: Workflow for quantitative analysis of Amikacin Sulfate.



Purity Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol provides a rapid, reagent-free method for the simultaneous quantification of the amikacin base and the sulfate counter-ion in parenteral formulations.

- Materials:
 - FTIR Spectrometer
 - Continuous Flow System (CFS)
 - Amikacin Sulfate sample and Reference Standard
 - Deionized water
- · Methodology:
 - System Setup: Configure the FTIR spectrometer with a continuous flow system. Use water as the background reference.
 - Standard Preparation: Prepare a series of aqueous standard solutions of Amikacin Sulfate with concentrations ranging from approximately 7.7 to 77.0 mg/mL.
 - Spectral Acquisition: Record the mid-IR spectra for each standard and sample solution.
 Amikacin sulfate exhibits characteristic absorption bands in the fingerprint region (e.g., a broad, intense band at 1220–938 cm⁻¹ with a maximum around 1100 cm⁻¹).
 - Data Processing: Apply a first-order derivative to the spectra to resolve overlapping peaks and establish a baseline.
 - Quantification: Create a calibration curve by plotting the corrected peak area of the firstorder derivative against the concentration of the standards. A linear regression with a correlation coefficient >0.999 is expected.
 - Analysis: Determine the concentration of the amikacin base and sulfate counter-ion in the unknown samples by interpolating their spectral data on the calibration curve.



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